3,6-dimethyl-N'-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
3,6-DIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3,6-DIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and anticancer agent
Uniqueness
3,6-DIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23N7O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-[(E)-1-(5-methylpyrazol-1-yl)propan-2-ylideneamino]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N7O/c1-14-12-19(22(30)26-25-15(2)13-28-16(3)10-11-23-28)20-17(4)27-29(21(20)24-14)18-8-6-5-7-9-18/h5-12H,13H2,1-4H3,(H,26,30)/b25-15+ |
InChI Key |
DNTFSOUQZPYMOQ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=NN1C/C(=N/NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C)/C |
Canonical SMILES |
CC1=CC=NN1CC(=NNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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